Cas no 66217-01-4 (1,1,2,2-Cyclobutanetetracarbonitrile, 3-phenyl-)

1,1,2,2-Cyclobutanetetracarbonitrile, 3-phenyl- structure
66217-01-4 structure
Product Name:1,1,2,2-Cyclobutanetetracarbonitrile, 3-phenyl-
CAS No:66217-01-4
MF:C14H8N4
MW:232.240121841431
CID:2795454
PubChem ID:11117913
Update Time:2025-04-21

1,1,2,2-Cyclobutanetetracarbonitrile, 3-phenyl- Chemical and Physical Properties

Names and Identifiers

    • 1,1,2,2-Cyclobutanetetracarbonitrile, 3-phenyl-
    • 1,1,2,2-tetracyano-3-phenylcyclobutane
    • 66217-01-4
    • DTXSID00455859
    • DTXCID90406678
    • Inchi: 1S/C14H8N4/c15-7-13(8-16)6-12(14(13,9-17)10-18)11-4-2-1-3-5-11/h1-5,12H,6H2
    • InChI Key: CEUXQLLZJVXZLP-UHFFFAOYSA-N
    • SMILES: N#CC1(C#N)C(C#N)(C#N)CC1C1C=CC=CC=1

Computed Properties

  • Exact Mass: 232.074896272Da
  • Monoisotopic Mass: 232.074896272Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 1
  • Complexity: 514
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 95.2Ų
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